5-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole
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Overview
Description
5-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole is a complex organic compound that features a benzo[d]thiazole ring, a piperazine moiety, and a cyclohexyl group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets leading to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether might influence its bioavailability .
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . Additionally, certain thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Action Environment
The solubility of thiazole in various solvents might suggest that the compound’s action could be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with appropriate piperazine derivatives. The reaction conditions often include the use of activating agents such as TBTU/HOBt/DIPEA or phosphonic acid anhydride (T3P/Py) to facilitate the formation of amides in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring or piperazine moiety .
Scientific Research Applications
5-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3OS/c1-13-15(20)7-8-16-17(13)21-19(25-16)23-11-9-22(10-12-23)18(24)14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTUJVRAZRISRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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